3-O-Galloylhamamelitannin

Description

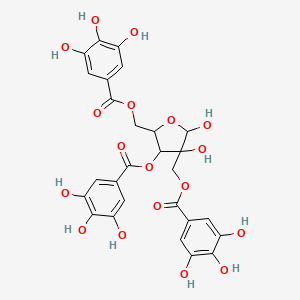

3-O-Galloylhamamelitannin is a hydrolyzable tannin characterized by a hamamelitannin core substituted with a galloyl group. Its molecular formula is C₂₇H₂₄O₁₈, with a molecular weight of 636.0959–636.0965 . It has been isolated from medicinal plants such as Castanea crenata (Japanese chestnut) and Sanguisorba officinalis (burnet bloodwort) . Structurally, it comprises a galloyl moiety esterified to the hamamelitannin backbone, which consists of two hexahydroxydiphenoyl (HHDP) units linked to a sugar core. This compound has demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, as observed in studies of Thai herbal extracts .

Properties

IUPAC Name |

[4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O18/c28-12-1-9(2-13(29)19(12)34)23(37)42-7-18-22(45-25(39)11-5-16(32)21(36)17(33)6-11)27(41,26(40)44-18)8-43-24(38)10-3-14(30)20(35)15(31)4-10/h1-6,18,22,26,28-36,40-41H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQFLGUEZXYOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-Galloylhamamelitannin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86588-94-5 | |

| Record name | 2',3,5-Tri-O-galloylhamamelose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086588945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Galloylhamamelitannin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 210 °C | |

| Record name | 3-O-Galloylhamamelitannin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

The preparation of 3-O-Galloylhamamelitannin typically involves the esterification of 3,4,5-trihydroxybenzoic acid with hamamelitannin. This process can be carried out using various synthetic routes, including traditional chemical synthesis and enzymatic methods. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the esterification process . Industrial production methods may include extraction from natural sources followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

3-O-Galloylhamamelitannin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-O-Galloylhamamelitannin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying esterification and other organic reactions.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Medicine: Research has shown potential therapeutic applications in treating diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

Industry: It is used in the food and beverage industry as a natural antioxidant to preserve the quality and shelf life of products

Mechanism of Action

The mechanism of action of 3-O-Galloylhamamelitannin primarily involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The molecular targets include various enzymes and signaling pathways involved in the oxidative stress response. By modulating these pathways, 3-O-Galloylhamamelitannin helps protect cells from damage and supports overall cellular health .

Comparison with Similar Compounds

Key Observations:

Structural Complexity: 3-O-Galloylhamamelitannin and Sanguiin H1 both contain multiple galloyl/HHDP units, but Sanguiin H1’s dimeric structure enhances its antioxidant capacity compared to the monomeric 3-O-Galloylhamamelitannin . Amlaic acid (C₂₇H₂₄O₁₉) has an additional hydroxyl group compared to 3-O-Galloylhamamelitannin, which may alter its solubility and bioactivity .

Biological Activity :

- 3-O-Galloylhamamelitannin’s antiplasmodial activity is distinct from the antioxidant properties of Leucodelphinidin derivatives, likely due to its galloyl group’s ability to chelate metal ions or inhibit parasite enzymes .

- Sanguiin H1’s antiviral effects contrast with 3-O-Galloylhamamelitannin’s antiplasmodial focus, highlighting structural specificity in biological targets .

Natural Sources :

- Unlike Sanguiin H1 (common in Rubus spp.), 3-O-Galloylhamamelitannin is primarily found in Castanea crenata and traditional Thai antiplasmodial formulations .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.